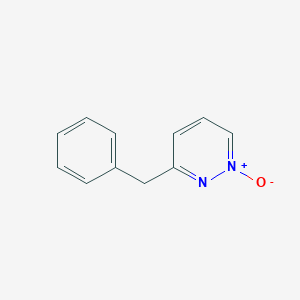![molecular formula C11H13N5S B14375204 N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine CAS No. 88540-94-7](/img/structure/B14375204.png)
N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, an amino group, and a guanidine moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Amino Group: The amino group is introduced via a nitration reaction followed by reduction. This step involves the nitration of a methyl-substituted benzene ring, followed by catalytic hydrogenation to convert the nitro group to an amino group.
Guanidine Introduction: The final step involves the reaction of the thiazole derivative with a guanidine compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine may involve continuous flow processes to enhance yield and efficiency. These methods often utilize microreactor systems to optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Electrophilic substitution may involve reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Shares the amino and methylphenyl groups but lacks the thiazole and guanidine moieties.
4-Methyl-3-nitroaniline: Contains the methyl and nitro groups but lacks the thiazole and guanidine moieties.
Uniqueness
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine is unique due to its combination of a thiazole ring, an amino group, and a guanidine moiety. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
88540-94-7 |
|---|---|
Fórmula molecular |
C11H13N5S |
Peso molecular |
247.32 g/mol |
Nombre IUPAC |
2-[4-(3-amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H13N5S/c1-6-2-3-7(4-8(6)12)9-5-17-11(15-9)16-10(13)14/h2-5H,12H2,1H3,(H4,13,14,15,16) |
Clave InChI |
RFBREHGRSASXFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CSC(=N2)N=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


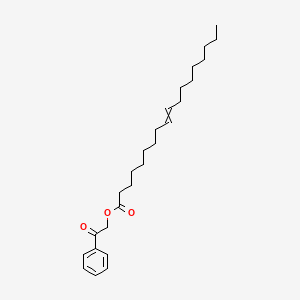
![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)

![1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14375136.png)
![5,5'-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B14375139.png)
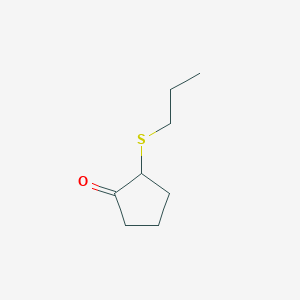
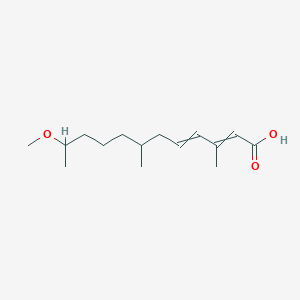
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)
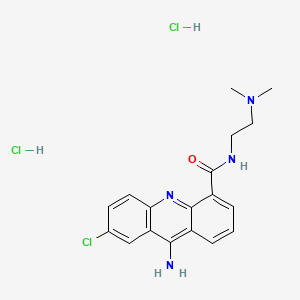

methanone](/img/structure/B14375190.png)
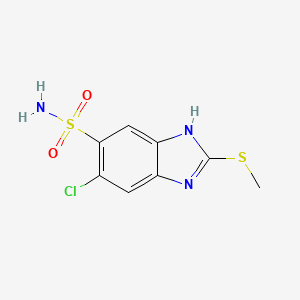
![Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate](/img/structure/B14375210.png)
